molecular formula C8H13NO7S2 B14195695 1-(3-Sulfopropyl)pyridin-1-ium hydrogen sulfate CAS No. 853994-48-6

1-(3-Sulfopropyl)pyridin-1-ium hydrogen sulfate

Cat. No.: B14195695
CAS No.: 853994-48-6
M. Wt: 299.3 g/mol
InChI Key: CSUBXGGLCJSCIO-UHFFFAOYSA-N
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Description

1-(3-Sulfopropyl)pyridin-1-ium hydrogen sulfate (CAS 853994-48-6) is a Brønsted acidic ionic liquid of significant interest in green chemistry and biochemical research. Its primary application is as an efficient and reusable acid catalyst in biofuel production, specifically for the esterification of oleic acid with methanol to synthesize biodiesel (methyl oleate). With a Hammett acidity (H₀) of 1.62, it demonstrates high catalytic activity, achieving methyl oleate conversions exceeding 95% under optimized conditions due to the synergistic effect of its [HSO₄]⁻ anion and sulfopropyl-functionalized pyridinium cation . In biochemical contexts, the related zwitterionic inner salt form, 3-(1-Pyridinio)-1-propanesulfonate, is widely used as a non-detergent sulfobetaine. It acts as a mild solubilizing and stabilizing agent for proteins and enzymes, helping to reduce aggregation and improve renaturation yields without interfering with common colorimetric assays . Furthermore, this compound serves as a key precursor and brightener in the electroplating industry, particularly in nickel plating baths, where it functions as a high-efficiency leveling agent . Researchers value this ionic liquid for its role in developing task-specific ionic liquids (TSILs) and as a model compound for studying the kinetics and thermodynamics of acid-catalyzed reactions . This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

853994-48-6

Molecular Formula

C8H13NO7S2

Molecular Weight

299.3 g/mol

IUPAC Name

hydrogen sulfate;3-pyridin-1-ium-1-ylpropane-1-sulfonic acid

InChI

InChI=1S/C8H11NO3S.H2O4S/c10-13(11,12)8-4-7-9-5-2-1-3-6-9;1-5(2,3)4/h1-3,5-6H,4,7-8H2;(H2,1,2,3,4)

InChI Key

CSUBXGGLCJSCIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[N+](C=C1)CCCS(=O)(=O)O.OS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Zwitterion Intermediate Formation

The synthesis begins with the nucleophilic ring-opening of 1,3-propane sultone by pyridine to form 3-(pyridin-1-ium-1-yl)propane-1-sulfonate (PyPS), a zwitterionic intermediate.

Procedure :

  • Reagents : Pyridine (1.1 eq.), 1,3-propane sultone (1.0 eq.), toluene (solvent).
  • Conditions : Stir at 50–80°C under nitrogen for 6–24 hours.
  • Workup : Filter the white precipitate, wash with diethyl ether, and dry under vacuum.

Key Data :

  • Yield : 98–100%.
  • Mechanism : Pyridine attacks the electrophilic γ-carbon of 1,3-propane sultone, leading to sulfonate group transfer.

Sulfonation with Sulfuric Acid

The zwitterion (PyPS) undergoes protonation with sulfuric acid to yield the final product.

Procedure :

  • Reagents : PyPS (1.0 eq.), concentrated sulfuric acid (1.0 eq.), water (solvent).
  • Conditions : Add H2SO4 dropwise under ice-cooling, then warm to 40–60°C for 2–72 hours.
  • Workup : Remove water under reduced pressure, wash with diethyl ether, and dry.

Key Data :

  • Yield : 83.7–100%.
  • Side Reactions : Overheating (>80°C) may decompose the product.

Alternative Synthesis Using Alkylhalogenides

Pyridine-Substituted Propylhalogenide Route

To circumvent 1,3-propane sultone (a suspected carcinogen), patents describe reacting pyridine with 1,3-dihalopropane followed by sulfonation.

Procedure :

  • Reagents : 1,3-dichloropropane (1.0 eq.), pyridine (1.0 eq.), sodium sulfite (1.0 eq.), water/alkylhalogenide solvent.
  • Conditions : Heat at 50–90°C for 20–100 hours.
  • Workup : Fractional crystallization to isolate the product.

Key Data :

  • Yield : 98–100%.
  • Advantages : Avoids hazardous 1,3-propane sultone.

Optimization and Catalytic Enhancements

Ionic Liquid-Mediated Synthesis

Recent methods employ ionic liquids (e.g., [Et3NH][HSO4]) as dual solvents/catalysts to improve efficiency.

Procedure :

  • Reagents : PyPS (1.0 eq.), H2SO4 (1.0 eq.), [Et3NH][HSO4] (1 mmol).
  • Conditions : Stir at 60°C for 30–45 minutes under solvent-free conditions.
  • Workup : Add cold water, filter, and recover the ionic liquid.

Key Data :

  • Yield : 90–96%.
  • Benefits : Shorter reaction time, recyclable catalyst.

Metal Chloride Additives

Adding MgCl2 (0.2 eq.) during sulfonation enhances product stability.

Procedure :

  • Reagents : PyPS (1.0 eq.), H2SO4 (1.0 eq.), MgCl2 (0.2 eq.).
  • Conditions : Stir at 60°C for 2 hours.
  • Workup : Evaporate water under reduced pressure.

Key Data :

  • Yield : 95–98%.
  • Role of MgCl2 : Stabilizes the sulfonate group via coordination.

Comparative Analysis of Methods

Method Reagents Conditions Yield Advantages Disadvantages
1,3-Propane Sultone Pyridine, 1,3-propane sultone 50–80°C, 6–24 h 98–100% High yield, simple Uses toxic 1,3-propane sultone
Alkylhalogenide 1,3-Dichloropropane, pyridine 50–90°C, 20–100 h 98–100% Safer intermediates Longer reaction time
Ionic Liquid [Et3NH][HSO4] 60°C, 0.5–0.75 h 90–96% Fast, recyclable catalyst Higher cost of ionic liquids
MgCl2-Assisted PyPS, H2SO4, MgCl2 60°C, 2 h 95–98% Improved stability Additional purification steps

Industrial-Scale Considerations

Environmental Impact

  • Waste Streams : Alkylhalogenide methods reduce hazardous waste compared to sultone routes.
  • Green Chemistry : Ionic liquid methods align with solvent-free and recyclable principles.

Scientific Research Applications

5-Hydroxy-1-{4-[(trimethylsilyl)oxy]phenyl}dodecan-3-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Hydroxy-1-{4-[(trimethylsilyl)oxy]phenyl}dodecan-3-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group and the phenyl ring play crucial roles in binding to these targets, while the dodecanone backbone provides structural stability. The trimethylsilyl group can enhance the compound’s lipophilicity and facilitate its passage through biological membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The catalytic performance, acidity, and physicochemical properties of 1-(3-sulfopropyl)pyridin-1-ium hydrogen sulfate are compared below with structurally related ionic liquids (ILs), including pyridinium and imidazolium derivatives.

Table 1: Comparative Analysis of Sulfonated Ionic Liquids

Compound Name Cation Type Anion Acidity (Relative) Solubility* Optimal Conditions (FF Conversion) Key Applications
This compound Pyridinium HSO₄⁻ High Polar solvents Limited data (analogs: ~45–68% FF) Biomass dehydration, esterification
1-(3-Sulfopropyl)-3-methylimidazolium hydrogen sulfate Imidazolium HSO₄⁻ Very high Biphasic systems 190°C, 15 min (92.6% FF) High-yield FF/LevA production
1-Butyl-3-methylimidazolium hydrogen sulfate Imidazolium HSO₄⁻ Moderate Organic-aqueous 170°C, 30 min (68.4% FF) Biphasic reaction media
1-(4-Sulfonylbutyl)pyridinium methanesulfonate Pyridinium CH₃SO₃⁻ Moderate Water/organic 160–180°C (~45% FF) Saccharide dehydration

*Solubility inferred from structural analogs (e.g., imidazolium ILs show better biphasic compatibility ).

Key Findings:

Cation Structure and Acidity :

  • Imidazolium-based ILs (e.g., 1-(3-sulfopropyl)-3-methylimidazolium hydrogen sulfate) exhibit higher acidity than pyridinium analogs due to the electron-withdrawing nature of the imidazolium ring, enhancing proton donation . This results in superior catalytic performance in furfural (FF) production (92.6% vs. 45–68% for pyridinium analogs) .
  • The sulfopropyl group in both pyridinium and imidazolium ILs increases acidity compared to alkyl-substituted variants (e.g., 1-butyl-3-methylimidazolium hydrogen sulfate) .

Reaction Efficiency :

  • The imidazolium derivative achieves near-complete biomass liquefaction at 190°C, with FF yields >90% under optimized conditions . In contrast, pyridinium-based ILs like 1-(4-sulfonylbutyl)pyridinium methanesulfonate show lower FF conversions (~45%) due to reduced acidity and steric hindrance from longer alkyl chains .

Solubility and Reaction Media :

  • Pyridinium ILs demonstrate better solubility in water-organic biphasic systems (e.g., MIBK/water), facilitating product separation . However, imidazolium variants are more effective in single-phase systems due to stronger substrate-catalyst interactions .

Thermal Stability :

  • Both sulfopropyl-functionalized ILs are stable up to 190°C, but imidazolium-based catalysts maintain activity over longer reaction times (45 min) without significant degradation .

Recyclability :

  • While direct data are scarce, imidazolium ILs are frequently reused in biomass processing due to their chemical stability, whereas pyridinium analogs may require post-reaction purification .

Mechanistic Insights:

  • The sulfonic acid group in this compound facilitates proton transfer in acid-catalyzed dehydration of hemicellulose to FF. However, the imidazolium counterpart’s higher acidity accelerates intermediate (e.g., xylose) conversion, reducing side reactions like humin formation .
  • In esterification, pyridinium ILs exhibit comparable efficiency to imidazolium derivatives, as the reaction relies less on extreme acidity .

Biological Activity

1-(3-Sulfopropyl)pyridin-1-ium hydrogen sulfate, also referred to as 3-(1-Pyridinio)-1-propanesulfonate, is a pyridinium-based ionic liquid with significant potential in various biological applications. This compound has garnered attention due to its unique structural properties and the biological activities associated with pyridinium derivatives. This article explores its biological activity, including synthesis, characterization, and potential therapeutic applications.

  • Molecular Formula : C₈H₁₁NO₃S
  • Molecular Weight : 201.243 g/mol
  • Melting Point : 280ºC
  • Flash Point : 160ºC

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of pyridine derivatives with sulfonic acids or their derivatives. Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and thermogravimetric analysis (TGA) are employed to confirm the structure and stability of the compound .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridinium-based ionic liquids, including this compound. These compounds exhibit significant antibacterial and antifungal activities due to their ability to disrupt microbial membranes. For instance, research indicates that these ionic liquids can effectively inhibit the growth of various bacterial strains, making them potential candidates for use in medicine and agriculture .

Cytotoxicity and Therapeutic Potential

In silico evaluations have predicted low acute toxicity for this compound, suggesting it may be safe for therapeutic applications. Additionally, some studies report moderate antineoplastic activity associated with pyridinium derivatives, indicating potential use in cancer therapies .

The proposed mechanism for the biological activity of this compound involves disruption of cellular membranes through electrostatic interactions with phospholipid bilayers. This leads to increased permeability and eventual cell lysis in microbial cells .

Study on Antimicrobial Efficacy

A study conducted by Abdullah et al. (2020) demonstrated that pyridinium-based ionic liquids, including this compound, exhibited potent antimicrobial effects against both Gram-positive and Gram-negative bacteria. The study employed various concentrations of the compound to evaluate its effectiveness, revealing a dose-dependent response.

Evaluation of Cytotoxic Effects

Another investigation utilized the GUSAR Online acute toxicity web service to assess the cytotoxicity profile of this compound. The results indicated a favorable safety margin compared to traditional chemotherapeutics, suggesting that it could be a viable candidate for further pharmacological development .

Data Table: Biological Activity Overview

Activity Type Effect Reference
AntimicrobialEffective against Gram-positive/negative bacteria
CytotoxicityLow acute toxicity predicted
Antineoplastic PotentialModerate activity observed

Q & A

Q. What are the key physicochemical properties of 1-(3-Sulfopropyl)pyridin-1-ium hydrogen sulfate relevant to its handling in laboratory settings?

The compound has a melting point of 280°C and is typically stored at 2–8°C under argon in a desiccated environment to prevent hygroscopic degradation . Its molecular weight is 201.24 g/mol, and structural confirmation is achieved via proton NMR and LC-MS . Solubility in polar aprotic solvents (e.g., methyl isobutyl ketone, MIBK) is critical for biphasic reaction systems, though detailed solvent-specific data require experimental determination under controlled conditions .

Q. How is the purity of this compound validated in academic research?

Purity is assessed using high-performance liquid chromatography (HPLC) with a threshold of 97–100%, supplemented by LC-MS for structural verification and proton NMR for functional group confirmation . These methods ensure batch-to-batch consistency, particularly when used as a Brønsted acidic ionic liquid (BAIL) catalyst .

Advanced Research Questions

Q. What experimental design considerations maximize catalytic efficiency in biomass conversion?

Key variables include:

  • Temperature : 160–180°C for furfural (FF) production or 180–190°C for levulinic acid (LevA) synthesis .
  • Reaction time : 2–30 minutes for FF optimization or 45–75 minutes for cellulose-to-LevA conversion .
  • Catalyst loading : 1.42×10⁻² to 4.26×10⁻² g/g substrate in biphasic systems (e.g., water/MIBK) .
    Response surface methodology (RSM) and Box-Behnken designs are recommended for parameter optimization, with regression models (R² = 0.98) validating interactions between variables .

Q. How does this ionic liquid compare to other BAILs in acid-catalyzed reactions?

It outperforms less acidic ILs like 1-butyl-3-methylimidazolium hydrogen sulfate due to enhanced acidity from the sulfopropyl group. For example, it achieves 49.5% LevA yield from cellulose vs. 31% FF yield from xylose with weaker BAILs . Its dual role as solvent-catalyst in esterification also reduces side reactions compared to traditional acids .

Q. What statistical methods resolve yield discrepancies in catalytic studies?

Second-order regression models normalize variables (e.g., temperature, time) and calculate coefficients via least squares. Significance is tested using t-tests (individual terms) and F-tests (model-wide), with high correlation (R² = 0.980) and significance (>99%) confirming predictive accuracy . Contradictions in FF yields (e.g., 45–92.6%) are reconciled by isolating phase-specific effects and substrate pretreatment differences .

Q. How is its stability assessed under hydrothermal reaction conditions?

Stability is evaluated via post-reaction recovery and reuse tests. For example, in eucalyptus wood conversion, the catalyst retains >90% activity after three cycles at 180°C, with minimal leaching confirmed by ICP-MS . Decomposition products (e.g., sulfonic acids) are monitored via FTIR to correlate stability with reaction longevity .

Q. What methodologies quantify its role in simultaneous saccharification and fermentation (SSF)?

SSF protocols integrate:

  • Substrate pretreatment : Autohydrolysis at 200°C to isolate hemicellulose-derived oligomers .
  • Catalyst-phase separation : MIBK/water biphasic systems to partition FF into the organic phase, improving yield (78% FF molar conversion) .
  • Product analysis : HPLC for sugars, GC-MS for furans, and titrimetry for organic acids .

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